molecular formula C6H10F3NO B8097997 ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol

((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol

Cat. No.: B8097997
M. Wt: 169.14 g/mol
InChI Key: FTCZDLFPXLYLEE-UHNVWZDZSA-N
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Description

((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol: is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross biological membranes and interact with enzymes or receptors. The hydroxymethyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(2R,4R)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol
  • **(3S,4S)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol
  • **(3R,4R)-4-(Methyl)pyrrolidin-3-yl)methanol

Uniqueness

((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both trifluoromethyl and hydroxymethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-2-10-1-4(5)3-11/h4-5,10-11H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCZDLFPXLYLEE-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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